molecular formula C12H22N2O2 B1403437 (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1419101-01-1

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester

Cat. No. B1403437
M. Wt: 226.32 g/mol
InChI Key: UCMUPBISLYTFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester (hereafter referred to as 3ABH-MCA-TBE) is an organic compound with a variety of applications in pharmaceuticals, biochemistry, and other scientific fields. It is primarily used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a catalyst in the production of other compounds. 3ABH-MCA-TBE has also been studied for its potential therapeutic uses and its mechanism of action in biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The synthesis of similar compounds, such as 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, involves methods like treatment with diazomethane, photolysis, and deprotection (Switzer et al., 1989). A similar compound, (S)-(1-aza-bicyclo[2.2.2]oct-3-yl)carbamic acid, was synthesized using a three-step method starting from alcohol, highlighting the need for strong bases in synthesis (Jiang et al., 2009).

  • Crystallographic Studies

    The structure and conformation of related compounds, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, have been characterized through X-ray diffraction studies. These studies reveal details like non-planar conformation and intermolecular interactions that are crucial for understanding the compound's properties (Kant et al., 2015).

Biological and Medicinal Research

  • Potential in Drug Discovery

    Similar compounds have been explored for their medicinal properties. For instance, 7α-chloro-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid esters, a compound with a similar structure, has been synthesized and evaluated for its cytotoxic properties against cancer and normal cells (Vorona et al., 2007).

  • Investigation of Metabolites

    The metabolism of compounds with similar structures, like CJ-11,972, has been studied in human liver microsomes. Such studies are vital for understanding the metabolic pathways and potential therapeutic applications of these compounds (Prakash et al., 2007).

Chemical Reactions and Applications

  • Chemical Reactions and Synthesis

    The reactions and synthesis pathways of related compounds, such as the synthesis of chiral penam-3-carboxylic acid from D-cysteine methyl ester, demonstrate the versatility and potential applications of these compounds in chemical synthesis (Chiba et al., 1989).

  • Deprotection Methods

    The use of aqueous phosphoric acid as a deprotection agent for tert-butyl carbamates, esters, and ethers shows the practical applications in modifying these compounds for various chemical and biological purposes (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)8-12-5-9(12)6-13-7-12/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMUPBISLYTFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 3
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 4
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 5
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester

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